A Technical Guide to the Crystal Structure Analysis of Pyridazino[4,5-g]phthalazine Derivatives
A Technical Guide to the Crystal Structure Analysis of Pyridazino[4,5-g]phthalazine Derivatives
Introduction: The Structural Significance of Pyridazino[4,5-g]phthalazines
Pyridazino[4,5-g]phthalazine derivatives represent a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] Their rigid, planar architecture, and the presence of multiple hydrogen bond donors and acceptors make them attractive scaffolds for the design of novel therapeutic agents and functional organic materials. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, optimizing their physicochemical properties, and designing new chemical entities with desired functionalities.[3]
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of Pyridazino[4,5-g]phthalazine derivatives and their analogues. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system for the described protocols. We will delve into the synthesis and crystallization of these compounds, the principles and workflow of single-crystal X-ray diffraction, and the interpretation of the resulting structural data, with a focus on the crucial role of intermolecular interactions in dictating the crystal packing.
Part 1: Synthesis and Crystallization of Pyridazino[4,5-g]phthalazine Derivatives
The synthesis of the Pyridazino[4,5-g]phthalazine core often involves the cyclization of a suitably substituted phthalazine precursor. A representative, though historical, synthesis of 1,4-dihydroxypyridazino[4,5-g]phthalazine is achieved through the treatment of diethyl phthalazine-6,7-dicarboxylate with hydrazine.[4] While this provides a foundational understanding, modern synthetic routes may employ a variety of strategies to achieve substituted derivatives.[1]
Experimental Protocol: A General Approach to Synthesis and Crystallization
The following protocol outlines a generalized procedure for the synthesis and subsequent crystallization of a Pyridazino[4,5-g]phthalazine derivative, based on established methodologies for related heterocyclic systems.[3][4]
Synthesis of a Hypothetical Substituted Pyridazino[4,5-g]phthalazine:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting substituted diethyl phthalazine-6,7-dicarboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Reagent Addition: Add hydrazine hydrate (2.0-2.2 eq) dropwise to the stirred solution at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent or by cooling in an ice bath.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/water, ethanol) to yield the pure Pyridazino[4,5-g]phthalazine derivative.
Crystallization for Single-Crystal X-ray Diffraction:
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.
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Solvent Selection: Choose a solvent or a mixture of solvents in which the purified compound has moderate solubility.
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Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
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Filtration: Filter the warm solution through a syringe filter into a clean, small vial or beaker to remove any particulate matter.
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Slow Evaporation: Cover the vial with a perforated cap or parafilm to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.
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Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional molecular structure of crystalline solids.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Methodological Steps
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Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
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Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
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Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
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Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
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Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
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Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the observed and calculated diffraction data.
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Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Part 3: Data Presentation and Interpretation: A Case Study of a Related Analogue
Crystallographic Data
The following table summarizes the key crystallographic data and structure refinement details for the 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative.[3]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄BrN₅S |
| Formula Weight | 436.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.610 |
| Absorption Coefficient (mm⁻¹) | 2.597 |
| F(000) | 440.0 |
| Theta range for data collection (°) | 2.455 to 25.996 |
| Reflections collected | 13187 |
| Independent reflections | 3469 [R(int) = 0.0215] |
| Final R indices [I>2σ(I)] | R₁ = 0.0278, wR₂ = 0.0722 |
| R indices (all data) | R₁ = 0.0298, wR₂ = 0.0739 |
Selected Bond Lengths and Angles
The precise measurement of bond lengths and angles provides invaluable information about the electronic structure and conformation of the molecule.
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | 1.385(2) |
| C1-N1 | 1.317(3) |
| C8-N2 | 1.393(2) |
| N1-C1-S1 | 126.8(2) |
| C1-N1-N2 | 111.4(2) |
| C8-N2-N1 | 105.8(2) |
Data extracted from Al-Awadi et al. (2023) for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative.[3]
Part 4: The Role of Intermolecular Interactions in Crystal Packing
The crystal structure of a molecule is not solely determined by its covalent framework but is significantly influenced by a network of non-covalent interactions.[5] These interactions, although weaker than covalent bonds, collectively dictate the packing arrangement of molecules in the crystal lattice, which in turn affects the material's properties such as solubility, melting point, and bioavailability.
Key Intermolecular Interactions
For Pyridazino[4,5-g]phthalazine derivatives and their analogues, the following intermolecular interactions are of particular importance:
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Hydrogen Bonding: The presence of N-H groups and nitrogen atoms within the heterocyclic rings makes hydrogen bonding a dominant directional force in the crystal packing.
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π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
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C-H···π Interactions: The interaction between C-H bonds and the electron-rich π-systems of the aromatic rings is another significant contributor to the overall packing.
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Halogen Bonding: In derivatives containing halogen substituents, halogen bonds can play a crucial role in directing the crystal packing.
The interplay of these interactions can be visualized and quantified using tools such as Hirshfeld surface analysis.[3]
Logical Relationship of Intermolecular Interactions
The following diagram illustrates the hierarchical and cooperative nature of intermolecular interactions in the crystal engineering of these compounds.
Caption: Relationship between molecular structure and material properties.
Conclusion
The crystal structure analysis of Pyridazino[4,5-g]phthalazine derivatives provides fundamental insights into their solid-state behavior, which is critical for their development in various applications. This guide has outlined the key experimental and analytical steps involved in this process, from synthesis and crystallization to the detailed interpretation of X-ray diffraction data. A thorough understanding of the interplay between molecular structure and intermolecular interactions is essential for the rational design of new materials with tailored properties. While a complete crystallographic dataset for a simple Pyridazino[4,5-g]phthalazine derivative remains to be published, the analysis of closely related analogues provides a robust framework for future investigations in this promising area of heterocyclic chemistry.
References
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Adembri, G., Chimichi, S., De Sio, F., Nesi, R., & Scotton, M. (1983). New Phthalazine and Pyridazino[4,5-g]phthalazine Derivatives. Heterocycles, 20(7), 1219-1225. [Link]
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Al-Awadi, N. A., El-Kashef, H. S., El-Essawy, F. A., & Abdel-Rahman, A. A.-H. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5131. [Link]
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Asegbeloyin, J. N., Onyia, C. I., & Ochonogor, A. E. (2020). New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation. Journal of the Chemical Society of Nigeria, 45(6). [Link]
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